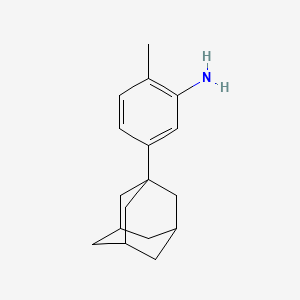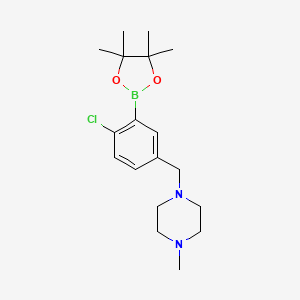![molecular formula C19H15N3O4S B2738262 (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-80-0](/img/structure/B2738262.png)
(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The molecule also contains a methoxy group (-OCH3), an imino group (=NH), and a cyanobenzoyl group (C6H4CO-CN).
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds such as isothiazoles are produced by oxidation of enamine-thiones . Another related compound, 2-Aminobenzo[d]thiazol-4-ol, is synthesized by the reaction of 2-aminobenzothiazole with ethyl cyanoacetate .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole core would provide a bicyclic structure, with additional groups attached at various positions .
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors
A series of iminothiazolidin-4-one acetate derivatives, closely related to the specified compound, were synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These inhibitors, including compounds with structural similarities to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate," have shown potent inhibitory effects on ALR2. This activity is significant for the potential development of novel drugs for treating diabetic complications, highlighting the compound's relevance in therapeutic research (Sher Ali et al., 2012).
Antimicrobial Activity
The antimicrobial activity of compounds derived from or structurally similar to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" has been studied, indicating moderate activity against bacterial and fungal species. This suggests potential applications in the development of new antimicrobial agents (H. M. Vinusha et al., 2015).
Anticancer Activity
Further research into thiazol-2-yl and benzothiazole derivatives has indicated potential anticancer activity. These studies suggest that modifying the core structure similar to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" could lead to the development of new anticancer agents, highlighting the compound's relevance in oncological research (D. Havrylyuk et al., 2010).
Synthesis and Catalysis
The synthesis of various compounds with structural similarities to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" has been explored, including applications in catalysis. These synthetic routes and catalytic processes are crucial for the development of new chemical entities, demonstrating the compound's significance in chemical synthesis and industrial applications (G. Grasa et al., 2002).
Pharmaceutical Intermediates
Compounds related to "(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" have been utilized as intermediates in the synthesis of pharmaceuticals, including antibiotics. This underscores the compound's utility in drug development, particularly in the synthesis of novel therapeutic agents (K. Tatsuta et al., 1994).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, given that similar compounds have shown antimicrobial and anticancer activities . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties.
Propiedades
IUPAC Name |
methyl 2-[2-(4-cyanobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-25-14-7-8-15-16(9-14)27-19(22(15)11-17(23)26-2)21-18(24)13-5-3-12(10-20)4-6-13/h3-9H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLCJQBSXDKEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)

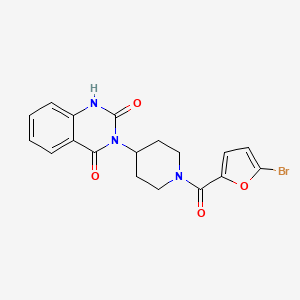
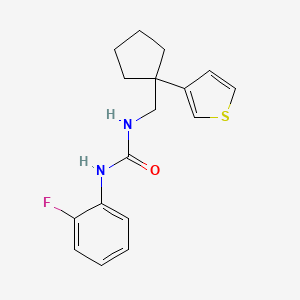
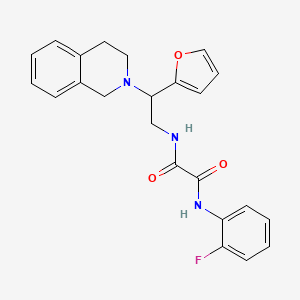
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)
